molecular formula C17H19BrN2O4S B2751964 1-((1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2059537-87-8

1-((1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2751964
CAS No.: 2059537-87-8
M. Wt: 427.31
InChI Key: XYUCRBKDWKKDRY-UHFFFAOYSA-N
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Description

The compound "1-((1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione" is a complex molecule featuring a variety of functional groups, contributing to its reactivity and utility in various scientific research applications. This compound is notable for its bicyclic structure, sulfonyl group, and bromophenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "1-((1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione" typically involves multi-step organic synthesis, incorporating chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. Key steps may include:

  • Synthesis of the azabicyclic core through a Diels-Alder reaction.

  • Introduction of the bromophenyl group via electrophilic aromatic substitution.

  • Incorporation of the sulfonyl group through sulfonylation reactions.

Industrial Production Methods

Industrial production methods for this compound might leverage continuous flow chemistry to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent systems, is crucial for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at positions susceptible to electron withdrawal.

  • Reduction: Reduction reactions might target the sulfonyl group, potentially converting it to a thiol.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (mCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Conditions like those involving sodium hydride (NaH) for deprotonation followed by nucleophilic attack.

Major Products

The products formed from these reactions depend on the reagents and conditions used, leading to derivatives with modified functional groups and potentially enhanced biological activity.

Scientific Research Applications

Chemistry

This compound is used as a precursor for the synthesis of more complex molecules. Its unique structural features provide a versatile platform for constructing diverse chemical libraries.

Biology

In biological research, "1-((1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione" is utilized for studying enzyme inhibition and receptor binding due to its rigid bicyclic structure and functional group diversity.

Medicine

The compound holds potential in medicinal chemistry for drug development, particularly as a lead compound in designing inhibitors for specific enzymes or receptors implicated in various diseases.

Industry

Industrially, this compound can be employed in the development of specialty chemicals and materials, where its unique properties offer advantages in performance and functionality.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. Its azabicyclic structure and functional groups enable it to interact with active sites, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Uniqueness

Compared to other similar compounds, "1-((1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione" stands out due to its specific stereochemistry and the presence of a bromophenyl sulfonyl group, which confer distinct reactivity and biological activity.

List of Similar Compounds

  • 1-(8-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

  • 1-(8-(Tosyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

  • 1-(8-(2-Chlorophenylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

This compound's distinct characteristics provide a valuable platform for a wide range of scientific inquiries and applications. Intrigued by the world of complex molecules yet?

Properties

IUPAC Name

1-[8-(2-bromophenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O4S/c18-14-3-1-2-4-15(14)25(23,24)20-11-5-6-12(20)10-13(9-11)19-16(21)7-8-17(19)22/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUCRBKDWKKDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3Br)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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